molecular formula C8H6BrN3 B1377704 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile CAS No. 1448259-94-6

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile

Cat. No. B1377704
CAS RN: 1448259-94-6
M. Wt: 224.06 g/mol
InChI Key: XUMQHVMUSRBSFS-UHFFFAOYSA-N
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Description

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile (5B3VAPC) is an organic compound that has been extensively studied for its potential applications in the field of organic chemistry. 5B3VAPC is a versatile molecule with a wide range of uses, from the synthesis of pharmaceuticals to the development of new materials.

Scientific Research Applications

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile has a wide range of applications in the field of scientific research. It has been used to synthesize a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. In addition, 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile has been used as a starting material for the synthesis of polymers, dyes, and other materials. It has also been used in the study of the structure and reactivity of organic molecules, as well as in the development of new catalysts and catalytic processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules. This allows it to participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic addition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory and anticonvulsant properties. In addition, it has been shown to have the potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield. In addition, it is a versatile molecule that can be used in a variety of reactions. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the study of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile. These include further research into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other materials. In addition, further research into the mechanism of action of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile could lead to the development of new catalysts and catalytic processes. Finally, further research into the structure and reactivity of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile could lead to new insights into the structure and reactivity of other organic molecules.

properties

IUPAC Name

5-bromo-3-(ethenylamino)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-2-11-7-3-6(9)5-12-8(7)4-10/h2-3,5,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMQHVMUSRBSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC1=C(N=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(vinylamino)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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